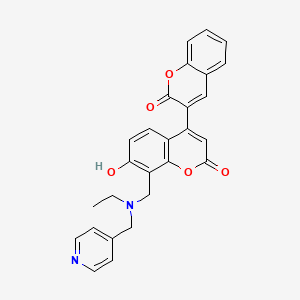

Spindlactone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

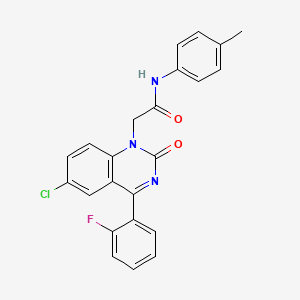

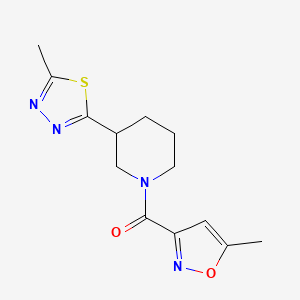

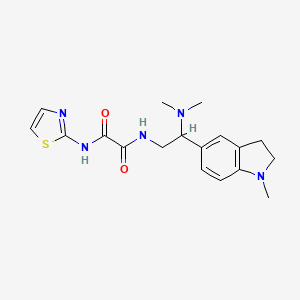

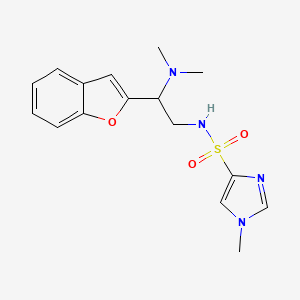

Spindlactone B : est un inhibiteur de petite molécule qui cible la protéine 3 à enroulement en spirale acide transformante (TACC3). Il est connu pour sa capacité à inhiber sélectivement la nucléation des microtubules du centrosome dans les cellules cancéreuses ovariennes, sans affecter l'assemblage du fuseau dans les cellules normales . Ce composé a montré un potentiel significatif dans le traitement du cancer en raison de son mécanisme d'action unique et de sa capacité à supprimer la croissance tumorale in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Spindlactone B implique plusieurs étapes, notamment la formation d'un groupe aminométhyle N,N-disubstitué en position C8 . Les voies de synthèse spécifiques et les conditions de réaction sont détaillées dans diverses publications scientifiques et brevets .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié et formulé pour une utilisation dans la recherche et les applications cliniques .

Analyse Des Réactions Chimiques

Types de réactions : La Spindlactone B subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction de la réaction spécifique effectuée .

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement la nucléation des microtubules du centrosome dans les cellules cancéreuses ovariennes. Cette inhibition conduit à la formation de pôles de fuseau ectopiques et de fuseaux multipolaires, ce qui perturbe le processus normal de division cellulaire et aboutit finalement à la mort cellulaire . Les cibles moléculaires de la this compound comprennent TACC3 et son partenaire de liaison, la protéine du gène surexprimé dans les tumeurs coliques et hépatiques (TOGp) .

Applications De Recherche Scientifique

Spindlactone B has a wide range of scientific research applications, including:

Mécanisme D'action

Spindlactone B exerts its effects by selectively inhibiting the nucleation of centrosome microtubules in ovarian cancer cells. This inhibition leads to the formation of ectopic spindle poles and multipolar spindles, which disrupts the normal process of cell division and ultimately results in cell death . The molecular targets of this compound include TACC3 and its binding partner, colonic and hepatic tumor overexpressed gene protein (TOGp) .

Comparaison Avec Des Composés Similaires

La Spindlactone B est unique en sa capacité à inhiber sélectivement la nucléation des microtubules du centrosome sans affecter l'assemblage du fuseau dans les cellules normales . Des composés similaires comprennent :

Spindlactone A : Un autre inhibiteur de TACC3, mais avec des propriétés chimiques et une activité légèrement différentes.

Ces comparaisons mettent en évidence les propriétés uniques de la this compound et son potentiel en tant qu'agent thérapeutique pour le traitement du cancer.

Propriétés

IUPAC Name |

8-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-2-29(15-17-9-11-28-12-10-17)16-22-23(30)8-7-19-20(14-25(31)34-26(19)22)21-13-18-5-3-4-6-24(18)33-27(21)32/h3-14,30H,2,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGLGHQFJOWOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380156.png)